N-(6-((tert-Butyldimethylsilyloxy)methyl)-2-chloropyridin-3-yl)pivalamide

Catalog No.
S809391
CAS No.
1142191-94-3
M.F
C17H29ClN2O2Si
M. Wt
357 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(6-((tert-Butyldimethylsilyloxy)methyl)-2-chloro...

CAS Number

1142191-94-3

Product Name

N-(6-((tert-Butyldimethylsilyloxy)methyl)-2-chloropyridin-3-yl)pivalamide

IUPAC Name

N-[6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-chloropyridin-3-yl]-2,2-dimethylpropanamide

Molecular Formula

C17H29ClN2O2Si

Molecular Weight

357 g/mol

InChI

InChI=1S/C17H29ClN2O2Si/c1-16(2,3)15(21)20-13-10-9-12(19-14(13)18)11-22-23(7,8)17(4,5)6/h9-10H,11H2,1-8H3,(H,20,21)

InChI Key

VTWZFDHXSNZFHJ-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC1=C(N=C(C=C1)CO[Si](C)(C)C(C)(C)C)Cl

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=C(C=C1)CO[Si](C)(C)C(C)(C)C)Cl
  • Chemical synthesis

    The compound's structure suggests it may be a derivative of 2-chloro-3-pyridinamine, a molecule used as a building block in organic synthesis for the creation of more complex molecules (). The presence of the tert-butyldimethylsilyloxy (TBDMS) group indicates the molecule may be a protected intermediate used in the synthesis of other functional molecules. TBDMS groups are commonly used in organic synthesis as protecting groups for hydroxyl functionalities due to their ease of introduction and removal under specific conditions ().

  • Discovery research

    N-(6-((tert-Butyldimethylsilyloxy)methyl)-2-chloropyridin-3-yl)pivalamide may be a research chemical available from commercial suppliers like Sigma-Aldrich, potentially as part of a collection of novel compounds for researchers to explore for biological activity. Sigma-Aldrich offers the compound but mentions it is part of a program for early discovery researchers and does not provide any specific information on its potential applications ().

N-(6-((tert-Butyldimethylsilyloxy)methyl)-2-chloropyridin-3-yl)pivalamide is a synthetic organic compound characterized by its unique molecular structure, which includes a chloropyridine moiety and a tert-butyldimethylsilyloxy group. The compound has the molecular formula C17H29ClN2O2SiC_{17}H_{29}ClN_{2}O_{2}Si and a molecular weight of approximately 356.96 g/mol . This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

The reactivity of N-(6-((tert-Butyldimethylsilyloxy)methyl)-2-chloropyridin-3-yl)pivalamide can be attributed to the presence of both the chloropyridine and the amide functional groups. The chloropyridine can undergo nucleophilic substitution reactions, while the amide group can participate in hydrolysis or amidation reactions. The tert-butyldimethylsilyloxy group serves as a protecting group, which can be removed under acidic or fluoride conditions, allowing for further functionalization of the molecule .

While specific biological activity data for N-(6-((tert-Butyldimethylsilyloxy)methyl)-2-chloropyridin-3-yl)pivalamide is limited, compounds with similar structures have been studied for their potential as kinase inhibitors and anti-cancer agents. The chloropyridine moiety is often associated with biological activity due to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways .

The synthesis of N-(6-((tert-Butyldimethylsilyloxy)methyl)-2-chloropyridin-3-yl)pivalamide typically involves several steps:

  • Formation of the Chloropyridine Derivative: Starting from 2-chloropyridine, a tert-butyldimethylsilyloxy group can be introduced via silylation reactions.
  • Alkylation: The silyl-protected chloropyridine can then undergo alkylation with an appropriate alkyl halide to introduce the methyl group.
  • Amidation: Finally, pivalic acid can be reacted with the amine derived from the chloropyridine to form the final amide product.

These steps may require specific reagents and conditions tailored to optimize yield and purity .

N-(6-((tert-Butyldimethylsilyloxy)methyl)-2-chloropyridin-3-yl)pivalamide has potential applications in drug discovery, particularly in developing new therapeutic agents targeting cancer and other diseases. Its unique chemical structure may allow it to interact effectively with biological targets, making it a candidate for further pharmacological studies .

Interaction studies involving N-(6-((tert-Butyldimethylsilyloxy)methyl)-2-chloropyridin-3-yl)pivalamide could focus on its binding affinity to specific proteins or enzymes. Such studies are crucial for understanding its mechanism of action and potential therapeutic effects. Similar compounds have shown promise in inhibiting various kinases, suggesting that this compound may exhibit comparable interactions .

Several compounds share structural similarities with N-(6-((tert-Butyldimethylsilyloxy)methyl)-2-chloropyridin-3-yl)pivalamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N-(6-(tert-butoxycarbonyl)-2-chloropyridin-3-yl)pivalamideContains a tert-butoxycarbonyl instead of silyloxyMay exhibit different solubility properties
N-(6-(dimethylamino)-2-chloropyridin-3-yl)pivalamideDimethylamino group instead of silyloxyPotentially different biological activity
N-(6-hydroxy-methyl-pyridin-3-yl)pivalamideHydroxymethyl group replaces silyloxyMay enhance water solubility

These compounds illustrate variations in functional groups that could influence their chemical behavior and biological activity, highlighting the uniqueness of N-(6-((tert-butyldimethylsilyloxy)methyl)-2-chloropyridin-3-yl)pivalamide due to its specific silyl protection and chlorination.

Dates

Modify: 2023-08-16

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